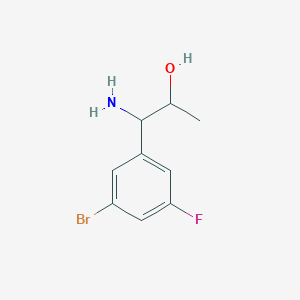

1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL

Description

BenchChem offers high-quality 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11BrFNO |

|---|---|

Molecular Weight |

248.09 g/mol |

IUPAC Name |

1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11BrFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3 |

InChI Key |

UMGGLXQSZJPMAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC(=CC(=C1)Br)F)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Application of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors and G-protein-coupled receptor (GPCR) modulators relies heavily on stereochemically pure, multi-functional building blocks. 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (CAS: 1270556-20-1) and its enantiopure (1S,2S) stereoisomer (CAS: 1270161-46-0) represent a highly versatile class of halogenated aromatic amino alcohols [1].

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical structural design and practical benchtop execution. This guide explores the physicochemical profiling, structural rationale, and field-proven experimental workflows for integrating this compound into advanced drug discovery pipelines.

Physicochemical Profiling

Before deploying a building block in a synthetic campaign, it is critical to evaluate its physicochemical parameters to ensure it aligns with Lipinski’s Rule of Five and downstream pharmacokinetic requirements. The data summarized below highlights the compound's optimal balance of lipophilicity and polar surface area [1, 2].

| Property | Value | Causality / Significance in Drug Design |

| CAS Number (Racemic) | 1270556-20-1 | Standard identifier for the unassigned stereoisomer mixture. |

| CAS Number (1S,2S) | 1270161-46-0 | Enantiopure identifier, critical for stereospecific target binding and avoiding off-target toxicity. |

| Molecular Weight | 248.09 g/mol | Low molecular weight allows for significant downstream fragment additions (e.g., large heterocycles) while remaining within the <500 Da threshold. |

| TPSA | 46.25 Ų | Optimal for membrane permeability; allows for blood-brain barrier (BBB) penetration if CNS targeting is required. |

| LogP | ~1.97 | Balanced lipophilicity, ensuring good aqueous solubility while maintaining lipid bilayer partitioning. |

| H-Bond Donors / Acceptors | 2 / 2 | Provides a robust vector for interacting with target protein backbones (e.g., kinase hinge regions). |

Mechanistic Rationale in Scaffold Design

The architectural logic of this building block is tri-fold, with each functional group serving a distinct, synergistic purpose in lead optimization:

-

The 1-Amino-2-propanol Motif : This aliphatic chain provides a critical hydrogen-bonding network. The primary amine acts as a potent H-bond donor, often anchoring the molecule to the backbone carbonyls of a kinase hinge region. The secondary alcohol provides an additional vector for solvent-exposed interactions or further derivatization (e.g., etherification to modulate clearance).

-

The 5-Fluoro Substitution : The introduction of a fluorine atom on the phenyl ring serves two primary purposes. First, it inductively lowers the pKa of the adjacent aromatic protons, modulating the overall electron density of the ring and often increasing binding affinity via multipolar interactions. Second, it sterically and electronically blocks cytochrome P450-mediated oxidation at that specific position, significantly enhancing the metabolic half-life of the downstream drug candidate.

-

The 3-Bromo Handle : Bromine serves as an orthogonal reactivity handle. Unlike the highly stable C-F bond, the C-Br bond is susceptible to oxidative addition by zero-valent palladium, making it an ideal anchor point for late-stage functionalization via cross-coupling reactions[3].

Caption: Logical relationship of pharmacophore features in the building block.

Experimental Workflows: Functionalization via Suzuki-Miyaura Coupling

To utilize the 3-bromo handle without interfering with the nucleophilic primary amine, a strategic protection-coupling-deprotection workflow is required. The following protocol outlines a self-validating system for the arylation of this building block.

Step 1: N-Boc Protection

-

Causality : The primary amine is highly nucleophilic. If left unprotected, it will coordinate with and poison palladium catalysts, or undergo unintended Buchwald-Hartwig amination during the cross-coupling step. Boc (tert-butyloxycarbonyl) protection sterically hinders the nitrogen and neutralizes its Lewis basicity.

-

Methodology :

-

Dissolve 1.0 eq of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Add 1.2 eq of triethylamine (TEA) and cool the reaction vessel to 0°C using an ice bath.

-

Dropwise, add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in a minimal amount of DCM.

-

Warm the mixture to room temperature and stir for 4 hours.

-

Quench with saturated aqueous NH₄Cl, extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Step 2: Suzuki-Miyaura Cross-Coupling

-

Causality : We utilize Pd(dppf)Cl₂ as the catalyst because the bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a cis-coordination geometry on the palladium center. This dramatically accelerates the reductive elimination step, which is typically the rate-limiting bottleneck when coupling electron-deficient aryl bromides (due to the electron-withdrawing nature of the meta-fluorine).

-

Methodology :

-

In a flame-dried Schlenk flask, combine the N-Boc protected intermediate (1.0 eq), an arylboronic acid of choice (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Add a degassed solvent mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio, 0.1 M overall concentration).

-

Purge the biphasic system with Argon for 10 minutes to remove dissolved oxygen, preventing catalyst degradation.

-

Heat the mixture to 90°C for 12 hours under a positive Argon atmosphere.

-

Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Step 3: Global Deprotection & Validation

-

Methodology :

-

Treat the coupled product with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to cleave the Boc protecting group.

-

Concentrate the mixture and neutralize with a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free amine.

-

Self-Validating QC : Confirm enantiomeric purity via Chiral SFC (Supercritical Fluid Chromatography) using a Chiralpak AD-H column. Confirm exact mass and structural integrity via LC-MS and ¹H-NMR.

-

Caption: Step-by-step synthetic workflow for functionalizing the bromo-aryl handle.

Conclusion

The strategic utilization of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol accelerates the discovery of robust, metabolically stable therapeutics. By leveraging its orthogonal reactivity and built-in pharmacophore features, medicinal chemists can rapidly explore complex chemical space with high stereochemical fidelity, ultimately reducing the attrition rate of lead compounds in preclinical development.

References

-

National Center for Biotechnology Information (NCBI) | PubChem Compound Summary for CID 55272051, (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol (Analogous Computational Data) |[Link]

Strategic Building Blocks: 3-Bromo-5-Fluorophenyl Amino Alcohols

[1][2]

Executive Summary: The "Swiss Army Knife" of Scaffolds

In modern drug discovery, the 3-bromo-5-fluorophenyl amino alcohol motif represents a "privileged scaffold" due to its trifunctional nature. It combines three critical design elements into a single low-molecular-weight unit:

-

The 3,5-Disubstitution Pattern: The meta-relationship between the bromine and fluorine atoms creates a unique electronic environment. The fluorine atom ($ \sigma_p = 0.06 $, $ \sigma_m = 0.34 $) deactivates the ring and blocks metabolic hotspots, while the bromine provides a high-fidelity handle for late-stage diversification (LSD).

-

The Amino Alcohol "Warhead": This 1,2-bifunctional group is a precursor to oxazolidinones, morpholines, and transition-state mimics found in beta-blockers and sphingosine-1-phosphate (S1P) receptor modulators.[1]

-

Chirality: The benzylic alcohol center allows for the strict stereochemical control required to differentiate between receptor subtypes.

Structural Classification & Chemical Space

Before initiating synthesis, researchers must select the correct regioisomer based on the target binding pocket.

| Class | Structure Description | Key Application |

| Type A: Phenylethanolamine | $ \text{Ar-CH(OH)-CH}2\text{-NH}_2 $ | |

| Type B: Phenylglycinol | $ \text{Ar-CH(NH}_2\text{)-CH}_2\text{-OH} $ | Amide isosteres, protease inhibitors. |

| Type C: Homologated | $ \text{Ar-CH}_2\text{-CH(NH}_2\text{)-CH}_2\text{-OH} $ | Peptidomimetics, chain-extended linkers for PROTACs.[1] |

Focus of this Guide: Type A , specifically (1R)-2-amino-1-(3-bromo-5-fluorophenyl)ethanol , due to its prevalence in kinase inhibitor design.[1]

Synthetic Decision Tree (Graphviz)

The synthesis of these blocks requires navigating chirality and protecting group strategies. The flowchart below outlines the two primary routes: Asymmetric Transfer Hydrogenation (ATH) vs. Sharpless Dihydroxylation .

Figure 1: Strategic synthetic pathways for chiral 3-bromo-5-fluorophenyl amino alcohols. Route A is preferred for multi-gram scale-up.[1]

Detailed Experimental Protocol

Objective: Synthesis of (1R)-2-amino-1-(3-bromo-5-fluorophenyl)ethanol via the ATH Route. Note: This protocol is adapted from standard methodologies for phenylethanolamines [1, 2].[1]

Step 1: Alpha-Bromination

Reagents: 3-Bromo-5-fluoroacetophenone (1.0 eq), NBS (1.05 eq),

-

Dissolve ketone in MeCN (5 mL/g).

-

Add

-TsOH and NBS.[1] Reflux for 2-4 hours. -

Checkpoint: Monitor by TLC (Hex:EtOAc 8:1). The product (alpha-bromo ketone) is lachrymatory; handle in a fume hood.

-

Cool, concentrate, and wash with water/brine. Recrystallize from cyclohexane if necessary.

Step 2: Asymmetric Transfer Hydrogenation (The Chiral Step)

Reagents: Alpha-bromo ketone (from Step 1), RuCl (1 mol%), Formic acid/TEA (5:2 complex), DCM.

-

Catalyst Prep: In a degassed flask, dissolve the Ru-catalyst in DCM.

-

Add the Formic acid/TEA azeotrope (5 eq).

-

Add the alpha-bromo ketone solution slowly at 0°C.

-

Stir at RT for 12-16 hours.

-

Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H, Hex:IPA 90:10). Target >95% ee.

-

Quench with water, extract with DCM.[2]

Step 3: Azide Displacement & Reduction

Reagents: Sodium Azide (1.5 eq), DMF, then

-

Dissolve the chiral bromohydrin in DMF. Add

. -

Stir at 50°C for 4 hours. (Caution: Azides are shock-sensitive; do not concentrate to dryness).[1]

-

Dilute with EtOAc, wash extensively with water to remove DMF/salts.

-

Reduction: Dissolve the crude azido-alcohol in MeOH. Add 10% Pd/C.

-

Stir under

atmosphere (1 atm) for 2 hours. -

Filter through Celite. Isolate the amino alcohol as a white solid or HCl salt.

Functionalization & Logic

Once the building block is synthesized, the 3-bromo and 5-fluoro substituents dictate the logic of library generation.

The "Orthogonal Reactivity" Principle

-

Site 1 (Amino Alcohol): Soft nucleophile / Cyclization precursor.

-

Site 2 (Bromine): Electrophile for Pd-catalyzed coupling.[1]

-

Site 3 (Fluorine): Metabolic blocker (inert to standard coupling).

Figure 2: Divergent functionalization strategy utilizing the orthogonal reactivity of the scaffold.

Critical Design Considerations (SAR)

-

Fluorine Effect: The C5-fluorine lowers the pKa of the phenol (if dealkylation occurs) and reduces electron density on the ring, making the bromine more reactive toward oxidative addition in Pd-coupling compared to a non-fluorinated analog [3].

-

Metabolic Stability: The 3,5-substitution pattern blocks the primary sites of CYP450 oxidation (para position is open but sterically influenced by the meta-substituents).

Applications in Drug Discovery[5][6][7][8][9][10][11][12]

Case Study: Kinase Inhibitors (PKMYT1)

Recent disclosures in kinase research (e.g., PKMYT1 inhibitors) highlight the utility of the 3-bromo-5-fluoro motif.[1] The bromine allows for the attachment of a hinge-binding heterocycle (like aminopyridine or indazole), while the amino alcohol tail extends into the solvent-exposed region or the ribose pocket, forming critical H-bonds [4].

PROTAC Linkers

The amino group provides a clean attachment point for alkyl/PEG linkers. The electron-deficient aromatic ring (due to F) can modulate the physicochemical properties (logP, TPS) of the PROTAC, improving cell permeability compared to electron-rich linkers.

References

-

Vertex AI Search. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Hydrogenation. Retrieved from 3

-

European Patent Office. (1999). EP0924194B1: Processes for producing optically active 2-amino-1-phenylethanol derivatives.[1][4] Retrieved from 4[4]

-

Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from 5

-

ResearchGate. (2025). 3D structures of 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one and PKMYT1 Inhibitor Studies. Retrieved from 6

Sources

- 1. 55414-45-4|(2-Amino-3-bromo-5-fluorophenyl)methanol|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scihorizon.com [scihorizon.com]

- 4. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. researchgate.net [researchgate.net]

molecular weight of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL

An In-depth Technical Guide to 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol, a halogenated amino alcohol of significant interest to the fields of medicinal chemistry and drug development. This document details the compound's core physicochemical properties, including its precise molecular weight, and outlines a conceptual framework for its synthesis, purification, and analytical validation. Furthermore, it explores the potential applications of this molecule as a chiral building block for novel therapeutics, particularly those targeting the central nervous system. Safety, handling, and storage protocols are also provided to ensure its proper use in a research environment.

Introduction

Substituted phenylpropanolamine scaffolds are foundational motifs in pharmaceutical science. Their unique structural arrangement, combining an aromatic ring with an amino alcohol side chain, confers a range of biological activities. Historically, compounds in this class have been utilized as anorectic and nasal decongestant agents.[1] Modern medicinal chemistry, however, leverages more complex derivatives as key intermediates and pharmacophores for a variety of therapeutic targets. The presence of substituted amine fragments is crucial in many drugs, including those for central nervous system (CNS) disorders.[2]

1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol is a contemporary example of such a scaffold. The incorporation of two different halogen atoms (bromine and fluorine) onto the phenyl ring offers distinct advantages for drug design. These halogens can modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins through specific halogen-bonding interactions. This guide serves as a technical resource for researchers, providing critical data and procedural insights into the effective use of this compound in a drug discovery pipeline.

Physicochemical and Structural Properties

The fundamental identity and characteristics of a compound are paramount for its application in research. The properties of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrFNO | [3][4] |

| Molecular Weight | 248.09 g/mol | [3][4] |

| CAS Number | 1270556-20-1 (racemic/unspecified) 1270161-46-0 ((1S,2S)-isomer) | [3][4] |

| Appearance | Typically a solid powder | |

| Purity (Commercial) | ≥98% | [3][4] |

| Topological Polar Surface Area | 46.25 Ų | [3] |

| LogP (Computed) | 1.9688 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Canonical SMILES | CC(O)C(N)C1=CC(Br)=CC(F)=C1 | [4] |

Conceptual Synthesis and Purification Workflow

While specific, proprietary synthesis routes may vary, a plausible and robust pathway for producing 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol can be conceptualized based on established organic chemistry principles. The following workflow illustrates a common approach for creating chiral amino alcohols.

Caption: Conceptual workflow for synthesis and purification.

Step-by-Step Methodology (Illustrative)

-

Step 1: Nitroaldol Condensation. 3-Bromo-5-fluorobenzaldehyde is reacted with nitroethane in the presence of a base catalyst. This reaction, known as the Henry Reaction, forms a nitro alcohol intermediate. The choice of base is critical to control reaction speed and minimize side products.

-

Step 2: Reduction. The intermediate from Step 1 is subjected to a reduction step. A powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Palladium on carbon) can simultaneously reduce the nitro group to a primary amine and the ketone to a secondary alcohol. This step is highly exothermic and requires careful temperature control.

-

Step 3: Workup and Extraction. The reaction is quenched, and the crude product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The organic layers are combined, dried over a desiccant like sodium sulfate, and the solvent is removed under reduced pressure.

-

Step 4: Purification. The resulting crude oil or solid is purified via flash column chromatography on silica gel. A gradient of solvents (e.g., ethyl acetate in hexanes) is used to elute the final product, separating it from unreacted starting materials and byproducts.

-

Step 5: Chiral Resolution (Optional). If a specific stereoisomer is required, the racemic mixture is resolved. A common method involves forming diastereomeric salts with a chiral acid (e.g., tartaric acid). These salts have different solubilities and can be separated by fractional crystallization, followed by liberation of the enantiopure amine.

Analytical Validation

Confirming the identity, structure, and purity of the final compound is a non-negotiable step in chemical research. A multi-technique approach ensures the highest degree of confidence.

Sources

- 1. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The therapeutic potential of scaffold containing substituted amine derivatives in the drug design of antidepressant compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

Architectural Mastery in Medicinal Chemistry: The Strategic Utility of 3-(3-Bromo-5-fluorophenyl)propan-1-ol Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Whitepaper

Executive Summary

In the landscape of rational drug design, the spatial arrangement of halogens on aromatic rings dictates not only the physicochemical properties of the molecule but also its metabolic fate. The 3-bromo-5-fluorophenyl motif, particularly when appended with a propanol aliphatic chain, represents a highly versatile, orthogonally reactive building block. This guide dissects the chemical properties, reactivity mapping, and validated synthetic protocols for 3-(3-bromo-5-fluorophenyl)propan-1-ol and its derivatives, providing drug development professionals with a blueprint for exploiting this scaffold in the synthesis of advanced therapeutics.

Physicochemical and Electronic Profiling

The unique properties of 3-(3-bromo-5-fluorophenyl)propan-1-ol (1) stem from the meta-relationship between the highly electronegative fluorine atom and the polarizable bromine atom.

-

Fluorine's Role: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which lowers the electron density of the aromatic ring. This increases the metabolic stability of the ring against cytochrome P450-mediated oxidation and modulates the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability.

-

Bromine's Role: Bromine serves as a heavy halogen handle. While it also exerts a -I effect, its primary utility lies in the relative weakness of the C-Br bond compared to the C-F bond, making it an ideal, chemoselective site for transition-metal-catalyzed cross-coupling.

-

The Propanol Chain: The three-carbon aliphatic chain acts as a flexible linker, terminating in a primary hydroxyl group. This provides a nucleophilic handle that is electronically insulated from the aromatic ring, allowing for modifications without altering the core's electronics.

Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | 3-(3-Bromo-5-fluorophenyl)propan-1-ol |

| CAS Registry Number | 1057671-49-4 |

| Molecular Formula | C9H10BrFO |

| Molecular Weight | 233.08 g/mol |

| Physical Form | Liquid |

| InChI Key | XYPKUPMQNQXHAS-UHFFFAOYSA-N |

| Purity Standard | ≥95% (Commercial grade) |

Orthogonal Reactivity Mapping

The power of this scaffold lies in its orthogonal reactivity. The primary alcohol can be manipulated without affecting the aryl halides, and the aryl bromide can be engaged in cross-coupling without cleaving the aryl fluoride.

Divergent synthetic workflows for 3-(3-bromo-5-fluorophenyl)propan-1-ol functionalization.

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that successful functionalization of this scaffold requires strict control over reaction conditions to prevent unwanted side reactions (e.g., premature oxidation or defluorination). Every protocol below is designed as a self-validating system.

Protocol 4.1: Chemoselective Suzuki-Miyaura Cross-Coupling

Causality & Design: The goal is to functionalize the C-Br bond while preserving the primary alcohol and the C-F bond. We utilize Pd(dppf)Cl₂ because its bidentate phosphine ligand (dppf) forces a cis-coordination geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation. The use of a mild base (K₂CO₃) prevents alkoxide formation at the propanol chain, which could otherwise lead to intramolecular etherification. This approach is highly effective in generating bioactive heterocycles (2).

Step-by-Step Workflow:

-

Preparation: In an oven-dried Schlenk flask, combine 3-(3-bromo-5-fluorophenyl)propan-1-ol (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

-

Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.0 equiv).

-

Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration). Note: Degassing is critical to prevent the formation of palladium black and homocoupling of the boronic acid.

-

Reaction: Purge the flask with argon for 10 minutes. Heat the mixture to 90°C under argon for 12 hours.

-

Self-Validation (In-Process): Monitor the reaction via LC-MS. The starting material possesses a distinct 1:1 isotopic doublet (due to ⁷⁹Br and ⁸¹Br). The successful consumption of the starting material is confirmed by the complete disappearance of this doublet and the emergence of the product mass [M+H]⁺.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol 4.2: Swern Oxidation of the Aliphatic Chain

Causality & Design: To convert the primary alcohol to an aldehyde for subsequent reductive amination, a mild oxidation is required. Harsh oxidants like Jones reagent risk over-oxidation to the carboxylic acid. The Swern oxidation is chosen because it is highly chemoselective, stops cleanly at the aldehyde, and operates under mild, non-acidic conditions that preserve the halogenated aromatic system.

Step-by-Step Workflow:

-

Activation: In a flame-dried round-bottom flask under argon, dissolve oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) and cool to -78°C using a dry ice/acetone bath.

-

Intermediate Formation: Dropwise add anhydrous DMSO (2.4 equiv) dissolved in DCM. Stir for 15 minutes. This generates the active alkoxysulfonium ion intermediate.

-

Substrate Addition: Slowly add a solution of 3-(3-bromo-5-fluorophenyl)propan-1-ol (1.0 equiv) in DCM. Stir for 45 minutes at -78°C.

-

Ylide Rearrangement: Add triethylamine (5.0 equiv) dropwise. The base deprotonates the intermediate, triggering the rearrangement to the aldehyde.

-

Quenching: Allow the reaction to slowly warm to 0°C over 1 hour, then quench with saturated aqueous NH₄Cl.

-

Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The product aldehyde will appear as a distinct, less polar spot (higher Rf) compared to the starting alcohol. Both spots will be strongly UV-active due to the fluorinated aromatic ring.

-

Workup: Extract with DCM, wash with 1M HCl, water, and brine. Dry and concentrate to yield the crude 3-(3-bromo-5-fluorophenyl)propanal, which is typically pure enough for immediate downstream use.

Applications in Advanced Therapeutics

The derivatives of this scaffold are highly prized in medicinal chemistry. For instance, the conversion of the propanol chain into cyclic amines yields structures like 1-(3-bromo-5-fluorophenyl)-4-methylpiperidine (3), which are critical intermediates in the synthesis of GPCR ligands and kinase inhibitors. The strategic placement of the fluorine atom enhances the blood-brain barrier (BBB) penetrance of these neurological intermediates, while the bromine allows for late-stage diversification via cross-coupling.

References

- Sigma-Aldrich. "3-(3-Bromo-5-fluorophenyl)propan-1-ol | 1057671-49-4." sigmaaldrich.com.

- Benchchem. "2-(3-Bromo-4-fluorophenyl)-4-(trifluoromethyl)-1H-imidazole." benchchem.com.

- Fluorochem. "1-(3-BROMO-5-FLUOROPHENYL)-4-METHYLPIPERIDINE (CAS 1481628-14-1)." fluorochem.co.uk.

Sources

Technical Guide: 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

The following is an in-depth technical guide regarding the sourcing, synthesis, and application of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol .

Strategic Sourcing, Synthesis, and Quality Assurance for Drug Discovery[1]

Executive Summary

1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (CAS: 1270556-20-1 for racemic; 1270161-46-0 for 1S,2S isomer) is a high-value chiral building block primarily utilized in the synthesis of kinase inhibitors (e.g., targeting ERK/MAPK pathways) and next-generation catecholamine analogs. Its structural distinctiveness lies in the benzylic amine and homobenzylic alcohol motif, a regioisomer of the classic norephedrine scaffold.[1]

This guide serves researchers and procurement leads by dissecting the critical quality attributes (CQAs), synthetic routes that dictate impurity profiles, and a validated strategy for sourcing this intermediate from reliable vendors.

Chemical Identity & Stereochemical Complexity

Unlike norephedrine (2-amino-1-phenylpropan-1-ol), this target molecule features the amine group at the benzylic position (

| Property | Specification |

| IUPAC Name | 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol |

| Common ID | 3-Bromo-5-fluoro-beta-methyl-styryl carbamate intermediate |

| CAS Number | 1270556-20-1 (Racemic) / 1270161-46-0 ((1S,2S)-Isomer) |

| Molecular Formula | |

| Molecular Weight | 248.09 g/mol |

| Chiral Centers | Two ( |

| Key Substituents | 3-Br : Handle for Suzuki/Buchwald couplings. 5-F : Metabolic blocker (prevents oxidation).[1] |

Synthesis & Impurity Profiling

Understanding the synthesis is prerequisite to auditing suppliers.[1] The presence of specific impurities (regioisomers or metal residues) reveals the manufacturing route used by the vendor.[1]

Primary Route: Sharpless Asymmetric Aminohydroxylation (AA)

The most direct route to the benzylic amine regioisomer is the Sharpless AA reaction of the corresponding

Mechanism:

-

Precursor: 1-Bromo-3-fluoro-5-(prop-1-en-1-yl)benzene.

-

Reagents: Osmium tetroxide (

), Chloramine-T (or Carbamate source), Chiral Ligand ((DHQ)2PHAL).[1] -

Outcome: Preferential formation of the C1-Amine / C2-Alcohol regioisomer.

Alternative Route: Regioselective Aziridine Ring Opening

For process-scale (kg) batches, vendors may employ the ring-opening of an activated aziridine.[1]

-

Epoxidation of the styrene derivative.

-

Aziridination or conversion of epoxide to aziridine.[1]

-

Nucleophilic Opening: Acid-catalyzed hydrolysis of the aziridine often favors attack at the more substituted (benzylic) carbon, yielding the target.[1]

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the divergent pathways and the specific impurities to assay for.

Figure 1: Synthetic divergence showing how the choice of reagents determines whether the target or its norephedrine-like regioisomer (major impurity) is formed.[1]

Quality Assurance: The "Self-Validating" Protocol

When sourcing this compound, a Certificate of Analysis (CoA) is insufficient.[1] You must request or perform the following validation steps to ensure the material is suitable for drug development.

A. Regioisomer Differentiation (NMR)

The target (1-Amino-2-ol) and the impurity (2-Amino-1-ol) are difficult to separate by standard LCMS. Use

-

Target (Benzylic Amine): The benzylic proton (

) typically appears upfield (approx 3.8 - 4.2 ppm) compared to the benzylic proton of the alcohol isomer. -

Impurity (Benzylic Alcohol): The benzylic proton (

) shifts downfield (approx 4.5 - 5.0 ppm) due to the electronegativity of oxygen.

B. Chiral Purity (HPLC)

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).[1]

-

Requirement:

and -

Note: The (1S,2S) isomer is often the bioactive scaffold for kinase inhibitors; ensure the vendor explicitly states the absolute configuration, not just "syn/anti".[1]

Supply Landscape & Recommended Vendors

Suppliers are categorized by their capability to handle the stereochemistry and the halogenated phenyl ring (which is sensitive to lithium-halogen exchange if not handled correctly during synthesis).

Tier 1: Validated Catalog Suppliers (Research Scale: mg - 10g)

These vendors likely hold stock or have validated routes for rapid synthesis.[1]

-

ChemScene: Lists both the racemic and (1S,2S) specific isomers.[1] High reliability for medicinal chemistry building blocks.[1]

-

Fluorochem: Specializes in fluorinated intermediates.[1] Excellent for analogs and likely has the precursor 3-bromo-5-fluorobenzaldehyde in stock.

-

AifChem: Emerging supplier often listing specific chiral building blocks.[1]

Tier 2: Custom Synthesis Partners (Process Scale: >100g)

For scale-up, catalog prices become prohibitive.[1] Engage these partners for FTE-based or batch-based synthesis.

-

Enamine: Global leader in building blocks; likely has the "make-on-demand" protocol established.

-

WuXi AppTec: Recommended for GMP-like requirements if this is late-stage.

Procurement Checklist

References

-

Sharpless, K. B., et al. Catalytic Asymmetric Aminohydroxylation (AA) of Olefins.[1] Journal of the American Chemical Society.[1] (Foundational mechanism for benzylic amine synthesis).[1]

-

Google Patents. Benzolactam compounds as protein kinase inhibitors (WO2017068412A1).[1] (Cites 1-amino-1-phenylpropan-2-ol derivatives as intermediates for ERK inhibitors). Available at: [1]

-

PubChem. Compound Summary for 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol. Available at: [Link][1]

Sources

- 1. One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2017068412A1 - Benzolactam compounds as protein kinase inhibitors - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION [open.metu.edu.tr]

- 5. Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 7. CN111574384A - A kind of preparation method of chiral 1-amino-2-propanol - Google Patents [patents.google.com]

Chiral Amino Alcohol Intermediates: Foundational Synthons and Catalysts in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemistry Professionals

Abstract

Chiral amino alcohols are a class of high-value organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1] Their defined stereochemistry is frequently essential for biological activity, rendering their enantioselective synthesis a critical focus in medicinal chemistry and process development.[1] This guide provides a comprehensive overview of the core synthetic strategies for producing enantiomerically pure amino alcohols, detailing key methodologies from chiral pool synthesis to asymmetric catalysis and biocatalysis. We will explore the causality behind experimental choices, present detailed protocols for cornerstone reactions, and summarize key performance data. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage these versatile intermediates in their work.

The Indispensable Role of Chirality and Amino Alcohols in Pharmaceuticals

Amino alcohols are organic compounds containing both an amine and an alcohol functional group. When the carbon atoms bearing these functionalities are stereocenters, the molecule is chiral. This distinct three-dimensional arrangement is the basis for selective interactions with chiral biological targets like enzymes and receptors, a fundamental principle governing the efficacy and safety of many drugs.[1]

Enantiomerically pure amino alcohols are indispensable building blocks, or synthons, in the pharmaceutical industry.[1] They are prevalent structural motifs in a wide array of therapeutic agents, including beta-blockers (e.g., Propranolol), antivirals, and the side-chain of the anticancer drug Taxol.[1] Beyond their role as structural components, they are also widely employed as chiral auxiliaries and ligands to control the stereochemical outcome of asymmetric reactions.[2][3][4] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to these compounds remains an area of intense research and industrial importance.[1]

Core Strategies for the Asymmetric Synthesis of Chiral Amino Alcohols

The synthesis of chiral amino alcohols can be broadly categorized into three primary approaches: derivatization from the chiral pool, asymmetric synthesis from prochiral precursors, and biocatalytic methods. Each strategy offers distinct advantages and is selected based on factors such as desired structural diversity, scalability, and cost.

Caption: High-level overview of the primary synthetic routes to chiral amino alcohols.

Synthesis from the Chiral Pool: The Amino Acid Approach

One of the most traditional and direct methods involves the chemical reduction of the carboxylic acid moiety of a readily available α-amino acid.[1][5] This strategy leverages the high optical purity of the natural amino acid pool to produce enantiomerically pure products.[1]

-

Causality & Rationale: This method is often the first choice for proof-of-concept syntheses due to the low cost and high enantiopurity of starting materials. The choice of reducing agent is critical. Strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) are effective but can be hazardous on a large scale.[5] Milder, more selective reagents like sodium borohydride in the presence of an activator (e.g., I₂) or borane complexes offer better safety profiles and operational simplicity.[5]

-

Advantages: High enantiopurity is guaranteed by the starting material. The starting materials are often inexpensive and readily available.[1]

-

Limitations: The structural diversity of the final products is constrained by the side chains of the 20 common proteinogenic amino acids.[1]

Table 1: Comparison of Reducing Agents for Amino Acid Reduction

| Reducing Agent System | Typical Yield (%) | Key Features & Considerations | Reference |

| LiAlH₄ | 73-75% | Highly reactive, non-selective, pyrophoric. Best for lab scale. | [5] |

| NaBH₄ / I₂ | 80-98% | Inexpensive, safer than LiAlH₄, good yields. | [5] |

| NaBH₄ / CH₃OH (on ester) | 88-94% | Requires pre-esterification of the amino acid. | [5] |

| Catalytic Hydrogenation (H₂) | 81-83% | Green, high-yielding but often requires high pressure/temperature. | [5] |

Protocol 1: Reduction of L-Phenylalanine using NaBH₄/I₂

This protocol describes the reduction of an α-amino acid to its corresponding β-amino alcohol.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon), suspend L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Activation: Slowly add a solution of iodine (I₂, 1.5 eq) in THF dropwise to the stirring suspension. An exothermic reaction with hydrogen evolution will be observed. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 18 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol to destroy excess borohydride. Acidify the mixture with 1 M HCl and then basify with aqueous NaOH solution until pH > 12.

-

Extraction & Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.

-

Analysis: Confirm structure by ¹H NMR and ¹³C NMR. Enantiomeric purity should be >99% ee, reflecting the starting material.

Asymmetric Catalysis: Building Chirality from Prochiral Substrates

Asymmetric catalysis offers the most versatile and powerful approach to a wide range of chiral amino alcohols, creating stereocenters with high fidelity using only a substoichiometric amount of a chiral catalyst.

The enantioselective reduction of α-amino ketones or α-hydroxy ketones is a cornerstone strategy.

-

Asymmetric Transfer Hydrogenation (ATH): This method utilizes a metal catalyst (typically Ruthenium) complexed with a chiral ligand.[6] Instead of high-pressure H₂ gas, a simple alcohol like isopropanol serves as the hydride source, making the procedure operationally simple.[1] The chiral ligand, often a β-amino alcohol itself, creates a chiral pocket around the metal center, forcing the hydride transfer to occur on one face of the ketone, leading to a preponderance of one enantiomer of the alcohol product.[6]

-

Corey-Bakshi-Shibata (CBS) Reduction: This renowned method employs an oxazaborolidine catalyst, which is prepared from a chiral amino alcohol like (S)-prolinol.[1] The catalyst coordinates to both the borane reducing agent and the prochiral ketone, organizing them within a rigid six-membered transition state that dictates the face of hydride delivery with high predictability and excellent enantioselectivity (often >95% ee).[1][7]

Caption: Generalized workflow for the catalytic asymmetric reduction of a prochiral ketone.

The Sharpless AA is a landmark transformation that directly converts an alkene into a 1,2-amino alcohol in a single, highly enantioselective step.[1]

-

Causality & Rationale: This reaction's power lies in its convergence and atom economy. It uses an osmium tetroxide (OsO₄) catalyst in conjunction with a stoichiometric nitrogen source (like a chloramine-T derivative) and a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂PHAL).[1] The chiral ligand accelerates the reaction and complexes with the osmium catalyst, creating a chiral environment that directs the simultaneous addition of the hydroxyl and amino groups across one of the two enantiofaces of the double bond.[1] The choice between the (DHQ)₂- and (DHQD)₂-based ligands dictates which enantiomer of the product is formed, providing predictable access to either stereoisomer.

Protocol 2: Sharpless Asymmetric Aminohydroxylation (AA) of trans-Stilbene

-

Reaction Setup: To a flask equipped with a magnetic stirrer, add a 1:1 solvent mixture of n-propanol and water.

-

Reagent Addition: Add the nitrogen source, such as N-chlorocarbamate (e.g., CbzNHCl, 1.1 eq), and the chiral ligand ((DHQ)₂PHAL, 0.05 eq).

-

Catalyst Addition: Add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 eq) to the mixture. Stir until the catalyst dissolves, forming a clear solution.

-

Substrate Addition: Add the olefin substrate (trans-stilbene, 1.0 eq) to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup: Upon completion, quench the reaction by adding sodium sulfite. Stir for 30 minutes. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[1]

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.[1]

Biocatalytic Synthesis: The Green Chemistry Approach

The use of enzymes offers a highly selective and environmentally sustainable alternative to traditional chemical synthesis.[1][8] Biocatalytic methods operate under mild conditions (ambient temperature and pressure) and often achieve near-perfect enantioselectivity (>99% ee).[1][9]

-

Engineered Amine Dehydrogenases (AmDHs): A leading-edge biocatalytic method is the asymmetric reductive amination of α-hydroxy ketones using engineered AmDHs.[9][10] These enzymes, often derived from naturally occurring amino acid dehydrogenases through directed evolution, catalyze the direct conversion of a ketone to an amine using ammonia as the nitrogen source and a cofactor like NADH for the reduction.[2][9][11]

-

Causality & Rationale: The enzyme's active site is an intrinsically chiral environment. It binds the substrate and the NADH cofactor in a specific orientation, permitting hydride transfer to only one face of the imine intermediate (formed in situ from the ketone and ammonia), thus ensuring high stereoselectivity. A critical component of this system is cofactor regeneration. Since NADH is expensive, a secondary enzyme system (e.g., glucose dehydrogenase or formate dehydrogenase) is used to regenerate NADH from its oxidized form (NAD⁺) in a catalytic cycle, making the process economically viable.[8][9]

Caption: Biocatalytic reductive amination workflow using an AmDH with NADH cofactor regeneration.

Applications in Medicinal Chemistry: From Building Blocks to Catalysts

Chiral amino alcohols serve two primary and distinct roles in the synthesis of pharmaceuticals: as integral parts of the final molecular structure and as transient controllers of stereochemistry.

Caption: The dual applications of chiral amino alcohols in medicinal chemistry.

-

As Chiral Building Blocks (Synthons): This is their most direct application. The chiral scaffold of the amino alcohol is retained in the final API. For instance, (S)-2-aminobutanol is a key intermediate for the antituberculosis drug Ethambutol .[2][9] Similarly, the complex side chain of the blockbuster anticancer drug Taxol features a chiral amino alcohol moiety that is crucial for its biological activity.[1] The HIV integrase inhibitor Elvitegravir utilizes L-valinol, derived from the reduction of L-valine, as a key starting material.[2]

-

As Chiral Auxiliaries and Ligands: In this role, the amino alcohol is used to direct the stereoselective formation of a new chiral center in a different molecule. After the reaction, the auxiliary is cleaved and can often be recovered. A classic example is the formation of Evans-type oxazolidinones from amino alcohols.[][13] These auxiliaries can be acylated and then undergo highly diastereoselective alkylation or aldol reactions before being cleaved to reveal a new, enantiomerically pure chiral center.[][13] Furthermore, as previously discussed, amino alcohols and their derivatives are among the most effective classes of ligands for a wide range of metal-catalyzed asymmetric reactions, including transfer hydrogenation and diethylzinc additions to aldehydes.[6][14][15]

Conclusion and Future Outlook

Chiral amino alcohols are undeniably a privileged class of intermediates in medicinal chemistry, valued for their structural and functional versatility. The synthetic toolbox for accessing these molecules has evolved significantly, from classical chiral pool approaches to powerful catalytic asymmetric and biocatalytic methods that offer unparalleled efficiency and selectivity.

The ongoing drive in drug discovery for novel chemical matter and more efficient, sustainable manufacturing processes will continue to fuel innovation in this field. Future advancements are expected to focus on:

-

Expanding the Biocatalytic Toolbox: Engineering novel enzymes like AmDHs to accept a broader range of substrates and operate under process conditions.[9][11]

-

Sustainable Catalysis: Developing catalysts based on earth-abundant and non-toxic metals to replace precious metals like osmium, ruthenium, and rhodium.[16][17]

-

Novel Catalytic Strategies: Discovering new reactions and mechanistic paradigms, such as the recently reported chromium-catalyzed radical-polar crossover couplings, to build complex amino alcohol frameworks from simple starting materials.[16][17]

For the medicinal chemist, a deep understanding of these synthetic strategies is essential for designing and executing efficient routes to complex, chiral drug candidates.

References

- List, B., Pojarliev, P., & Biller, W. T. (2002).

- Métro, T. X., Appenzeller, J., Pardo, D. G., & Cossy, J. (2007).

- BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols. BenchChem Technical Guides.

- Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.

-

Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules. [Link]

- Chen, F. F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers.

- Organic & Biomolecular Chemistry (RSC Publishing). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Royal Society of Chemistry.

-

Li, Y., et al. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science. [Link]

- Alemparte, C., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules.

- Turner, N. J., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.

- BenchChem. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol. BenchChem Technical Guides.

- Various Authors. (2025). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Wiley Online Library.

-

Mangas-Sanchez, J., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Publications. [Link]

- Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research.

- Patora-Komisarska, A., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters.

- Benaglia, M., et al. (2017). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.

-

Patora-Komisarska, A., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. PMC. [Link]

-

Patel, R. N. (2013). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. PubMed. [Link]

- Nikolova, V., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Molecules.

- BOC Sciences. Advanced Chiral Auxiliary Synthesis. BOC Sciences.

- Ager, D. J., et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.

- Palomo, C., et al. (2004). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral - Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry.

- ResearchGate. (2018). Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries.

- Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.

- Periasamy, M. (2008). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.

- Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.

- Patel, R. N. (2025). (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

- Li, A., et al. (2025).

- Zhou, Y. G., et al. (2019). Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones. Angewandte Chemie.

- Wang, Z. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.

- UM Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS.

- Hu, H., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society.

- Reddy, B. V. S., et al. (2018).

- Van Arnum, P. (2010). Exploring Chiral Chemistry. Pharmaceutical Technology.

- ResearchGate. (2020). Synthesis of chiral amino‐alcohols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. α-Amino Acids, β-Amino Alcohols and Related Compounds a...: Ingenta Connect [ingentaconnect.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 17. Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis [organic-chemistry.org]

Technical Whitepaper: Synthesis, Stereocontrol, and Application of (1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Executive Summary

In modern drug discovery, chiral vicinal amino alcohols serve as highly privileged pharmacophores, frequently acting as the structural core for kinase inhibitors, protease inhibitors, and central nervous system (CNS) agents. The compound (1R,2R)-1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (CAS: 1213911-34-2) represents a highly specialized, stereochemically pure building block .

As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a programmable synthetic node. The specific 3-bromo-5-fluoro substitution pattern on the aryl ring provides a dual-purpose advantage: the fluorine atom enhances metabolic stability and modulates the basicity of the adjacent amine, while the bromine atom serves as an orthogonal handle for late-stage cross-coupling. This guide details the physicochemical rationale, the asymmetric synthetic methodology required to isolate the (1R,2R) diastereomer, and its downstream applications in active pharmaceutical ingredient (API) synthesis, such as in the development of novel furin inhibitors .

Structural & Physicochemical Profiling

The spatial arrangement of the (1R,2R) stereoisomer dictates its biological target engagement. The anti relationship between the amino and hydroxyl groups allows for highly specific bidentate hydrogen bonding with target protein backbones (e.g., kinase hinge regions).

Table 1: Physicochemical & Structural Profile

| Parameter | Value | Mechanistic Implication in Drug Design |

| IUPAC Name | (1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol | Defines the exact 3D spatial arrangement required for stereospecific target binding. |

| CAS Registry Number | 1213911-34-2 | Unique identifier for the enantiopure (1R,2R) configuration[1]. |

| Molecular Weight | 248.09 g/mol | Highly ligand-efficient (LE) fragment, ideal for lead optimization without inflating molecular weight. |

| Predicted pKa (Amine) | ~8.2 - 8.5 | Lowered by the inductive electron-withdrawing effect of the 5-fluoro group, enhancing passive membrane permeability. |

| Hydrogen Bond Donors | 3 (-NH₂, -OH) | Enables bidentate coordination; critical for anchoring into deep binding pockets. |

| Synthetic Handles | C3-Br, C1-NH₂, C2-OH | Provides three orthogonal vectors for divergent library synthesis. |

Mechanistic Pathways in Asymmetric Synthesis

Establishing two contiguous stereocenters (C1 and C2) with high enantiomeric excess (ee) and diastereomeric ratio (dr) is a classic synthetic challenge. While traditional methods rely on Sharpless Asymmetric Aminohydroxylation (SAA) of the corresponding alkene, the most industrially robust and atom-economical route is the Dynamic Kinetic Resolution (DKR) via Asymmetric Transfer Hydrogenation (ATH) .

Causality of the DKR-ATH Mechanism: When starting with racemic 1-amino-1-(3-bromo-5-fluorophenyl)propan-2-one, the α-stereocenter (C1) is highly labile under slightly acidic conditions, resulting in rapid epimerization. By introducing Noyori’s chiral ruthenium catalyst (Ru-TsDPEN), hydride transfer occurs strictly to the Re-face of the ketone. Because the reduction of the "matched" ketone enantiomer is vastly faster than the "mismatched" one, and the unreacted enantiomer continuously equilibrates, the entire racemic pool is funneled irreversibly into the single (1R,2R) diastereomer.

Fig 1. Dynamic Kinetic Resolution (DKR) via Ru-catalyzed Asymmetric Transfer Hydrogenation.

Self-Validating Experimental Protocol: DKR-ATH Synthesis

This protocol is designed as a self-validating system. Every critical step includes an analytical checkpoint to ensure the integrity of the stereochemical outcome.

Objective: Synthesis of (1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol from its racemic α-amino ketone precursor.

Step-by-Step Methodology:

-

Catalyst Activation: In a rigorously dried Schlenk flask under argon, dissolve RuCl (0.5 mol%) in anhydrous DMF (0.5 M). Causality: The (R,R)-ligand creates a rigid chiral pocket that sterically blocks hydride attack from the Si-face, ensuring absolute control over the C2 hydroxyl stereocenter.

-

Substrate Introduction: Add racemic 1-amino-1-(3-bromo-5-fluorophenyl)propan-2-one hydrochloride (1.0 equiv) to the solution.

-

Hydride Delivery: Dropwise add an azeotropic mixture of HCOOH/Et₃N (5:2 ratio). Causality: The formate acts as the stoichiometric hydride source. The slightly acidic nature of this specific ratio promotes the rapid enolization/epimerization of the C1 position, which is the strict prerequisite for DKR. Validation Check 1: Monitor the reaction for CO₂ gas evolution. Continuous bubbling indicates active hydride transfer; cessation indicates reaction completion or catalyst deactivation.

-

Reaction Maturation: Stir the mixture at 40°C for 24 hours. Causality: 40°C is the thermodynamic sweet spot. Lower temperatures stall the epimerization (killing the DKR effect), while higher temperatures degrade the catalyst and lower enantioselectivity.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual formic acid. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Analytical Validation (Self-Validating Step):

-

Chiral HPLC: Analyze an aliquot on a Chiralpak AD-H column (Hexane/Isopropanol 90:10, 1.0 mL/min). Confirm that the ee is >98%.

-

¹H NMR (400 MHz, CDCl₃): Analyze the J-coupling between the benzylic proton (H1) and the carbinol proton (H2). A coupling constant of

explicitly confirms the anti (1R,2R) relationship. If a signal with

-

Applications in Late-Stage Medicinal Chemistry

The true value of (1R,2R)-1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol lies in its orthogonal reactivity. Because the amine, hydroxyl, and aryl bromide react under entirely different conditions, chemists can perform divergent late-stage functionalization to rapidly generate libraries of complex APIs .

Fig 2. Divergent late-stage functionalization utilizing the orthogonal reactivity of the core.

By utilizing Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 3-bromo position, researchers can append various heteroaryl groups to probe deep hydrophobic pockets in target proteins, while the stable 5-fluoro group protects the core from cytochrome P450-mediated oxidation.

References

- Google Patents - US11773078B2 - Furin inhibitors. United States Patent Office.

-

Noyori, R., & Hashiguchi, S. - Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. (Mechanistic grounding for DKR-ATH protocol). URL:[Link]

Sources

safety data sheet (SDS) for 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL

Title: Advanced Safety & Handling Whitepaper: 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Executive Summary

As a Senior Application Scientist, I frequently encounter novel halogenated amino alcohols during the design of peptidomimetics and small-molecule kinase inhibitors[1]. The compound 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol is a highly functionalized, chiral building block[2]. While its structural features—specifically the vicinal amino alcohol motif and the di-halogenated phenyl ring—make it an exceptional pharmacophore for hydrogen bonding and lipophilic pocket engagement, these same features dictate a rigorous approach to laboratory safety.

This whitepaper transcends a standard, rigid Safety Data Sheet (SDS). By detailing the mechanistic causality behind its hazards and providing self-validating experimental protocols, this guide ensures that researchers can safely handle and synthetically integrate this compound without compromising scientific integrity.

Physicochemical Profiling & Structural Causality

To safely handle any chemical, one must first understand how its molecular architecture dictates its macroscopic behavior and biological interactions.

Table 1: Physicochemical Properties of (1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

| Property | Value / Description |

| CAS Number | 1270161-46-0[2] |

| Molecular Formula | C9H11BrFNO[2] |

| Molecular Weight | 248.09 g/mol [2] |

| SMILES | CC1=CC(Br)=CC(F)=C1[2] |

| Physical State | Solid / Powder (Typical for this class) |

| Key Functional Groups | Primary Amine, Secondary Alcohol, Aryl Bromide, Aryl Fluoride[2] |

Mechanistic Hazard Causality: Standard GHS classifications for this class of halogenated amino alcohols include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The causality behind these hazards is twofold:

-

Localized Basicity: The unprotonated primary amine acts as a localized Lewis base. Upon contact with the moisture of the respiratory tract or the slightly acidic mantle of the skin, it undergoes rapid protonation. This causes a localized pH shift that disrupts cellular membranes and induces inflammatory responses[3].

-

Lipophilic Partitioning: The presence of the bromo and fluoro substituents on the phenyl ring significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the molecule to rapidly penetrate the lipid-rich stratum corneum of the skin, carrying the reactive amine moiety much deeper into the epidermal layers than a non-halogenated equivalent would[3][4].

Self-Validating Experimental Protocols

Trustworthy science relies on protocols that inherently verify their own success. The following methodologies are designed to handle 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol safely while ensuring synthetic integrity.

Protocol A: Safe Gravimetric Transfer and Solution Preparation

Objective: Weigh the solid building block without generating inhalable dust (mitigating H335).

-

Preparation: Operate exclusively within a certified Class II biological safety cabinet or a high-flow chemical fume hood. Ensure the sash is lowered to the designated safety line.

-

Static Elimination: Halogenated powders often carry static charges, causing them to aerosolize. Pass a static eliminator (anti-static ionizer fan) over the analytical balance and the weighing spatula.

-

Gravimetric Transfer: Tare a conductive weighing boat. Carefully transfer the required mass of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol.

-

In-Situ Solvation (Self-Validation): Do not transport the dry powder across the lab. Instead, dissolve the powder directly in the weighing boat using the target reaction solvent (e.g., anhydrous DMF or DCM).

-

Validation Check: Complete visual dissolution confirms the absence of residual inhalable dust before the vessel is moved to the reaction block.

-

Protocol B: Synthetic Integration (Amide Coupling) & In-Process Decontamination

Objective: React the primary amine to form a stable, non-irritating amide, and safely quench any unreacted starting material.

-

Reaction Setup: In a round-bottom flask, combine the amino alcohol solution with the target carboxylic acid. Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Monitoring (Self-Validation): Monitor the reaction via LC-MS.

-

Validation Check: The disappearance of the m/z 248.09 [M+H]+ peak[2] and the emergence of the product mass validates that the hazardous free amine has been fully consumed.

-

-

Decontamination & Quench: Once the reaction is complete, quench the mixture with 1M Citric Acid or 1M HCl.

-

Causality: The acidic quench protonates any residual 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol, converting it into a water-soluble ammonium salt. This drastically reduces its lipophilicity and skin-penetration potential, rendering the aqueous waste stream safe for standard chemical disposal[3].

-

Workflow Visualization

The following diagram illustrates the logical progression from hazard assessment to safe synthetic integration.

Caption: Workflow for hazard mitigation and synthetic integration of the amino alcohol.

Emergency Response & Spill Mitigation

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not use basic soaps initially, as this maintains the amine in its lipophilic, skin-penetrating free-base form. Use a slightly acidic skin cleanser if available.

-

Spill Cleanup: Do not sweep dry powder. Cover the spill with an absorbent material dampened with a dilute acidic solution (e.g., 5% acetic acid) to neutralize the amine in situ, then collect for hazardous waste disposal.

References

-

PubMed Central. "Exploring the scope of new arylamino alcohol derivatives." National Institutes of Health.[Link]

Sources

- 1. Amino acids selection - Enamine [enamine.net]

- 2. chemscene.com [chemscene.com]

- 3. 2-Amino-3-chlorobenzamide | 18343-44-7 | Benchchem [benchchem.com]

- 4. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Solubility Profiling of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol in Organic Solvents

Executive Summary

Understanding the solubility profile of complex pharmaceutical intermediates is a critical prerequisite for successful synthetic routing, purification, and formulation. 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (CAS: 1270161-46-0) is a highly functionalized chiral amino alcohol with significant utility as a molecular building block[1]. With a molecular weight of 248.09 g/mol , its structure presents a fascinating physicochemical dichotomy: a highly polar, hydrogen-bonding aliphatic chain paired with a lipophilic, electron-deficient dihalogenated aromatic ring[1].

This whitepaper provides an in-depth analysis of the solvation thermodynamics of this compound across various organic solvents, detailing the mechanistic solute-solvent interactions and providing a self-validating experimental protocol for empirical solubility determination.

Physicochemical Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol, one must deconstruct its molecular architecture:

-

The Alkanolamine Backbone: Amino alcohols inherently exhibit dual chemical reactivity and complex solvation thermodynamics due to the presence of both hydroxyl (-OH) and amino (-NH2) groups[2]. These functional groups act as simultaneous hydrogen-bond (H-bond) donors and acceptors, driving strong intermolecular self-assembly (solute-solute interactions) in the solid state, which typically results in high melting points and a reliance on polar solvents for dissolution[3].

-

The Halogenated Phenyl Ring: The introduction of the 3-bromo-5-fluorophenyl moiety drastically alters the partition coefficient (LogP). Halogenated phenyl rings significantly enhance lipophilicity and introduce the potential for

stacking and halogen bonding[4]. The bromine and fluorine atoms create a localized

Quantitative Solubility Matrix

Based on the functional group contributions and structural analogs, the thermodynamic solubility of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol across standard organic solvent classes is summarized below.

| Solvent Class | Solvent | Dielectric Constant ( | Primary Solvation Mechanism | Estimated Solubility (mg/mL at 25°C) |

| Protic Polar | Methanol (MeOH) | 32.7 | Strong H-bond donation/acceptance; dipole-dipole. | > 50 (High) |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 46.7 | Strong H-bond acceptance; halogen-dipole stabilization. | > 100 (Very High) |

| Moderately Polar | Dichloromethane (DCM) | 9.1 | Dispersion forces; solvation of the halogenated aryl ring. | ~ 30 - 50 (Moderate-High) |

| Ester/Ether | Ethyl Acetate (EtOAc) | 6.0 | Moderate H-bond acceptance; dipole-induced dipole. | ~ 15 - 30 (Moderate) |

| Non-Polar | Hexane / Heptane | 1.9 | Weak dispersion; unable to break solute-solute H-bonds. | < 1.0 (Very Low) |

Experimental Methodology: Thermodynamic Solubility Workflow

To empirically validate the solubility matrix above, a rigorous, self-validating "Shake-Flask" protocol coupled with chromatographic quantification is required. As a Senior Application Scientist, I emphasize that every step in this workflow is designed to eliminate kinetic artifacts and ensure true thermodynamic equilibrium.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Action: Add an excess amount of solid 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (~150 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.

-

Causality: Adding an excess ensures that the thermodynamic equilibrium is reached between the solid state and the solvated state. If all solid dissolves, the solution is not saturated, and more solid must be added.

-

-

Thermal Equilibration:

-

Action: Agitate the vials on a thermoshaker at 400 RPM for 24 hours at a strictly controlled 25.0 ± 0.1 °C.

-

Causality: Solvation is a kinetically dependent process. A 24-hour equilibration guarantees that the dissolution rate perfectly equals the precipitation rate, preventing false-positive supersaturation artifacts that occur during rapid heating/cooling cycles.

-

-

Phase Separation:

-

Action: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C. Extract the supernatant carefully using a glass syringe.

-

Causality: Traditional syringe filtration is avoided here because the highly polar amino alcohol moiety can non-specifically adsorb to standard PTFE or Nylon filter membranes, artificially lowering the measured concentration. Centrifugation cleanly pellets the undissolved micro-particulates without altering the solution's true concentration.

-

-

Chromatographic Quantification (HPLC-UV):

-

Action: Dilute the supernatant into the mobile phase (e.g., Acetonitrile:Water) and inject it into an HPLC system equipped with a C18 column and a UV detector (monitoring at ~210 nm and 254 nm).

-

Causality: HPLC provides highly specific quantification, separating the target analyte from any potential degradation products that may have formed during the 24-hour equilibration period.

-

Fig 1: High-throughput thermodynamic solubility workflow for pharmaceutical intermediates.

Mechanistic Insights: Solute-Solvent Interaction Network

The solubility of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol is not merely a function of "like dissolves like"; it is a complex interplay of competing intermolecular forces.

-

The Protic Advantage: In solvents like Methanol and Ethanol, the solvent molecules can both donate protons to the amino group and accept protons from the hydroxyl group[2]. This comprehensive H-bond network effectively surrounds the polar head of the molecule, while the alkyl backbone of the alcohol solvates the halogenated phenyl ring, leading to high solubility.

-

The Aprotic Polar Synergy: Solvents like DMSO and DMF are exceptional for this compound. The high basicity of DMSO interacts highly favorably with the hydroxyl proton, while its high polarizability stabilizes the electron-deficient dihalogenated phenyl ring[4].

-

The Non-Polar Penalty: In solvents like Hexane, the compound exhibits extremely poor solubility. Why? Because the energetic penalty of breaking the strong, pre-existing solute-solute hydrogen bonds (driven by the amino alcohol crystal lattice) is not compensated by the weak dispersion forces offered by the non-polar solvent[3]. The lipophilic halogenated ring is not enough to drag the highly polar amino-alcohol moiety into a purely non-polar continuous phase.

Fig 2: Solute-solvent interaction network dictating thermodynamic solubility.

References

-

26.2: Structures of Amino Acids . Chemistry LibreTexts. Available at:[Link]

-

Alkanolamine . Wikipedia. Available at: [Link]

-

Solvatochromism and Thermochromism of Fluconazole . SciELO. Available at:[Link]

-

Halogen Bond‐Tuning of Responsive Supramolecular Amino Acid Hydrogels . CNR-IRIS. Available at:[Link]

Sources

Methodological & Application

Application Note: A Stereoselective Pathway for the Synthesis of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol from L-Alanine

Abstract

Chiral β-amino alcohols are foundational structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Their synthesis with high stereochemical control is a critical objective in medicinal and organic chemistry. This application note provides a comprehensive, field-proven protocol for the stereoselective synthesis of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol, a valuable building block, utilizing L-Alanine as a readily available chiral pool starting material. The core strategy involves the diastereoselective addition of an organometallic reagent to an N-protected α-amino aldehyde. We will elucidate the causality behind experimental choices, from the selection of protecting groups to the conditions governing stereocontrol, providing researchers with a robust and reproducible methodology.

Retrosynthetic Analysis and Strategy

The synthetic approach is designed around a key carbon-carbon bond formation between the aromatic ring and the amino acid-derived backbone. Our retrosynthetic analysis identifies an N-protected α-amino aldehyde and an aryl Grignard reagent as the key precursors.

The disconnection strategy is as follows:

-

Target Molecule: The final 1,2-amino alcohol.

-

Key Disconnection: The C1-Aryl bond. This disconnection leads back to a chiral aldehyde derived from L-alanine and an aryl organometallic species.

-

Precursors:

-

N-Protected L-Alaninal: A chiral electrophile synthesized from L-Alanine. The choice of the N-protecting group is critical to prevent racemization of the stereogenic center.[4]

-

3-Bromo-5-fluorophenylmagnesium bromide: A nucleophilic Grignard reagent prepared from the corresponding aryl halide.

-

-

Chiral Source: The stereochemistry of the final product is templated from the inherent chirality of L-Alanine, a proteinogenic amino acid.[5]

Caption: Retrosynthetic analysis of the target amino alcohol from L-Alanine.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE). Anhydrous conditions are critical for steps 2, 3, and 4.

Protocol 2.1: N-Boc Protection of L-Alanine

-

Rationale: The tert-butoxycarbonyl (Boc) group protects the amine nucleophilicity and is stable under the conditions of subsequent reduction and Grignard reactions. It can be removed under mild acidic conditions.

-

Suspend L-Alanine (1.0 eq) in a 1:1 mixture of Dioxane and Water.

-

Add Sodium Hydroxide (2.5 eq) and stir until a clear solution is obtained.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-